4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via alkylation reactions using allyl halides in the presence of a base such as potassium carbonate.
Attachment of the 4-methoxybenzyl Group: The 4-methoxybenzyl group can be attached through nucleophilic substitution reactions using 4-methoxybenzyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically use readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide or thiol derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Sulfides, thiol derivatives
Substitution: Various substituted triazole derivatives
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide.
Materials Science: It has been explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:
- 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(4-bromobenzyl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(4-nitrobenzyl)-4H-1,2,4-triazole-3-thiol
These compounds share a similar triazole core structure but differ in the substituents attached to the benzyl group. The unique properties of this compound, such as its methoxy group, may contribute to its distinct biological activities and applications.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-8-16-12(14-15-13(16)18)9-10-4-6-11(17-2)7-5-10/h3-7H,1,8-9H2,2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOUKOSETNCWJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NNC(=S)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358624 |
Source
|
Record name | 5-[(4-Methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69198-37-4 |
Source
|
Record name | 5-[(4-Methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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